Fenretinide - d4
Description
Rationale and Applications of Stable Isotope Labeling in Drug Discovery and Development
Stable isotope labeling is a technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. In drug discovery, hydrogen atoms are often replaced with their heavier isotope, deuterium (B1214612) (D). researchgate.net This process, known as deuteration, is a strategic tool used for several key applications. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of bond cleavage during metabolic processes—a phenomenon known as the kinetic isotope effect. scitechdevelopment.com This can alter the pharmacokinetic profile of a drug, potentially reducing its rate of metabolism, extending its half-life, and improving its bioavailability. scitechdevelopment.com
Beyond altering metabolic profiles, stable isotope-labeled compounds, particularly deuterated ones, are indispensable as internal standards for quantitative bioanalysis. lcms.cz In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of a deuterated version of the drug is added to a biological sample (such as plasma or tissue). Because the deuterated standard is nearly identical to the non-labeled drug in its chemical and physical properties, it experiences similar effects during sample preparation, chromatography, and ionization. This allows it to act as a reliable reference, correcting for analytical variability and matrix effects, thereby ensuring highly accurate and precise measurement of the drug's concentration. lcms.cz
Overview of Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide) as a Preclinical Therapeutic Agent
Fenretinide, also known as N-(4-hydroxyphenyl)retinamide or 4-HPR, is a synthetic derivative of retinoic acid (a form of vitamin A). nih.gov It has been extensively investigated in preclinical studies as a potential chemopreventive and therapeutic agent for various cancers, including neuroblastoma, ovarian cancer, and breast cancer. scitechdevelopment.commdpi.comaacrjournals.org Unlike some other retinoids, Fenretinide's primary mechanism of action is thought to be the induction of apoptosis (programmed cell death) in cancer cells, partly through the generation of reactive oxygen species. nih.gov
Despite promising results in laboratory settings, the clinical development of Fenretinide has been significantly hampered by a major challenge: its poor aqueous solubility and consequently low and variable oral bioavailability. mdpi.comnih.gov Early clinical trials often failed to achieve the plasma concentrations of Fenretinide that were shown to be effective in vitro, limiting its therapeutic potential. nih.gov This has led to research into new formulations, such as nanoformulations, to improve its delivery and absorption. nih.gov
Strategic Utility of Fenretinide-d4 in Mechanistic and Quantitative Preclinical Studies
Fenretinide-d4 (N-(4-hydroxyphenyl-d4)retinamide) is a deuterated isotopologue of Fenretinide where four hydrogen atoms on the hydroxyphenyl ring have been replaced with deuterium. Its primary and most critical utility is not as a therapeutic agent itself, but as an internal standard (IS) for the precise quantification of Fenretinide in preclinical and clinical studies. nih.govlabchem.com.my
The development of sensitive and accurate bioanalytical methods is essential for evaluating the pharmacokinetics of Fenretinide, especially when assessing novel formulations designed to overcome its bioavailability issues. nih.gov In LC-MS/MS assays, Fenretinide-d4 is the ideal internal standard for Fenretinide analysis. Its structural similarity ensures that it co-elutes with Fenretinide during chromatographic separation and behaves almost identically during the ionization process in the mass spectrometer.
By adding a known amount of Fenretinide-d4 to a biological sample before analysis, researchers can use the ratio of the mass spectrometer's response for Fenretinide to that of Fenretinide-d4 for quantification. This ratiometric approach corrects for potential analyte loss during sample extraction and compensates for matrix-induced variations in instrument response, leading to highly reliable and reproducible data. This precision is paramount in pharmacokinetic studies that measure how a drug is absorbed, distributed, metabolized, and excreted, providing the critical data needed to understand and improve a drug's performance in the body. nih.gov
Interactive Data Table: Properties of Fenretinide and Fenretinide-d4 for Mass Spectrometry This table highlights the mass difference used to distinguish the analyte from its internal standard in LC-MS/MS analysis.
| Compound | Chemical Formula | Molecular Weight (approx.) | Common Use |
|---|---|---|---|
| Fenretinide (4-HPR) | C₂₆H₃₃NO₂ | 391.55 g/mol | Analyte |
Interactive Data Table: Example Performance of a Validated LC-MS/MS Assay Using Fenretinide-d4 This table presents typical validation parameters for a bioanalytical method quantifying Fenretinide in plasma, demonstrating the high precision and accuracy achieved when using Fenretinide-d4 as an internal standard. nih.gov
| Parameter | Plasma Matrix | Details |
|---|---|---|
| Lower Limit of Quantification | 1 ng/mL | The lowest concentration that can be reliably measured. |
| Inter-day Precision (RSD%) | 6.9% to 7.5% | Variation observed over different days. |
| Inter-day Accuracy | 99.3% to 101.0% | How close the measured value is to the true value over different days. |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| Fenretinide | 4-HPR |
| Fenretinide-d4 | 4-HPR-d4 |
| N-(4-hydroxyphenyl)retinamide | 4-HPR |
| N-(4-hydroxyphenyl-d4)retinamide | |
| Retinoic Acid |
Properties
Molecular Formula |
C26H29D4NO2 |
|---|---|
Molecular Weight |
395.58 |
Synonyms |
N-(4-Hydroxyphenyl-d4)retinamide |
Origin of Product |
United States |
Advanced Bioanalytical Quantification of Fenretinide and Its Metabolites Utilizing Fenretinide D4
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
LC-MS/MS has become the cornerstone for the specific and sensitive quantification of fenretinide (B1684555) and its metabolites in preclinical research. researchgate.net These methods are distinguished by their high selectivity, achieved through multiple reaction monitoring (MRM), and their ability to measure a wide range of concentrations. nih.gov The development of these assays involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection, followed by rigorous validation according to regulatory guidelines to ensure their performance. nih.gov
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. Fenretinide-d4 (4-HPR-d4) is ideally suited for this role in the analysis of fenretinide (4-HPR). biomol.comoup.com As a deuterated analog, Fenretinide-d4 shares near-identical physicochemical properties with the unlabeled analyte, meaning it behaves similarly during sample extraction, chromatographic separation, and ionization. biomol.com This co-elution and similar behavior effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, which significantly enhances the precision and accuracy of the measurement. nih.govanveshanaindia.com
In a typical assay, a known amount of Fenretinide-d4 is spiked into the biological sample before processing. nih.gov Quantification is then based on the ratio of the response of the analyte to the response of the internal standard, rather than the absolute response of the analyte alone. This ratiometric approach corrects for potential sample loss and analytical variability. LC-MS/MS methods utilizing Fenretinide-d4 as an internal standard have demonstrated high reproducibility, precision, and accuracy for the quantification of fenretinide in various biological matrices. nih.govmdpi.com Validation studies report excellent inter-day and intra-day precision and accuracy, often with a coefficient of variation (CV%) well within acceptable limits. researchgate.netnih.govnih.gov
Table 1: Performance Characteristics of a Validated LC-MS/MS Assay for Fenretinide Using Fenretinide-d4
| Validation Parameter | Plasma | Tumor Homogenate |
| Linear Range | 1–500 ng/mL | 50–2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 50 ng/mL |
| Accuracy | 96.8% – 102.4% | 96.6% – 102.3% |
| Inter-day Precision (CV%) | 6.9% – 7.5% | 0.96% – 1.91% |
| Inter-day Accuracy | 99.3% – 101.0% | 102.3% – 105.8% |
| Data compiled from a study on a novel oral nanoformulation of fenretinide. researchgate.netmdpi.comnih.gov |
Adapting LC-MS/MS methods for different biological matrices like plasma and tissue homogenates requires specific considerations to overcome unique challenges posed by each sample type.
Plasma: Methods developed for human and mouse plasma often require only a small sample volume, such as 30 µL. researchgate.netnih.gov A common and effective sample preparation technique is protein precipitation, where a solvent like cold acetonitrile (B52724) or ethanol (B145695) is added to the plasma sample (which has been spiked with the Fenretinide-d4 internal standard) to denature and precipitate proteins. nih.govnih.govnih.gov This simple procedure effectively cleans the sample, minimizes matrix effects, and provides high recovery rates, often exceeding 90%. nih.govnih.gov
Tissue Homogenates: Analyzing fenretinide in solid tissues, such as tumors, first requires homogenization to create a uniform sample that can be processed. nih.govmdpi.com The resulting homogenate is then typically subjected to protein precipitation, similar to plasma samples. nih.gov Method validation for tissue homogenates involves establishing a matrix-specific calibration curve. nih.gov For instance, a calibration curve for tumor tissue can be prepared by spiking known concentrations of fenretinide and a fixed concentration of Fenretinide-d4 into a control tumor homogenate. nih.gov The concentration range for tissue is often higher than for plasma to accommodate the levels of drug accumulation observed in these tissues. researchgate.netmdpi.com For example, a validated method used a range of 1-500 ng/mL for plasma and 50-2000 ng/mL for tumor homogenate. mdpi.comnih.gov
High-Resolution Mass Spectrometry for Metabolite Profiling and Identification (e.g., Orbitrap Platforms)
While triple quadrupole mass spectrometers operating in MRM mode are ideal for targeted quantification, high-resolution mass spectrometry (HRMS) platforms, such as the Orbitrap, are powerful tools for the identification and structural elucidation of unknown metabolites. nih.govmdpi.comthermoscientific.com The study of drug metabolites is crucial as they may possess their own biological activity or toxicity. plos.orgspectroscopyonline.com
Orbitrap-based mass spectrometers provide ultra-high resolution and accurate mass measurements, which allow for the determination of the elemental composition of parent drugs and their metabolites with high confidence. thermoscientific.comcriver.com This capability is instrumental in distinguishing drug-related compounds from the vast number of endogenous molecules present in a complex biological matrix. thermoscientific.comspectroscopyonline.com
In the context of fenretinide, researchers have employed LTQ-Orbitrap XL systems to profile its metabolites in plasma and tumor samples. nih.govmdpi.com By acquiring full scan MS spectra at high resolving power (e.g., 60,000), the instrument can detect potential metabolites. nih.gov Subsequent MS/MS fragmentation of these potential metabolites provides structural information. nih.govspectroscopyonline.com The high mass accuracy of both the precursor and fragment ions helps in proposing and confirming the chemical structures of metabolites, such as O-methylated (4-MPR) and 4-oxo-substituted (4-oxo-4HPR) versions of fenretinide. researchgate.netmdpi.comresearchgate.net Once these metabolites are identified, the specific fragment ion transitions can be used to develop a highly selective and sensitive MRM method on a triple quadrupole instrument for their routine quantification alongside the parent drug. researchgate.netnih.gov
Chromatographic Separation Techniques for Fenretinide and Related Compounds
Effective chromatographic separation is essential to resolve fenretinide and its metabolites from each other and from endogenous matrix components, thereby minimizing ion suppression and ensuring accurate quantification. anveshanaindia.com Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the most common techniques employed. oup.commdpi.comnih.gov
The separation is typically achieved using C18 columns, which are well-suited for retaining hydrophobic molecules like fenretinide. mdpi.comnih.gov A gradient elution using a two-solvent mobile phase system is common. This system generally consists of an aqueous phase (Mobile Phase A) and an organic phase (Mobile Phase B), both acidified, often with 0.1% formic acid, to promote protonation and enhance ionization efficiency in positive ion mode. mdpi.comnih.govnih.gov Acetonitrile and methanol (B129727) are frequently used as the organic mobile phase. mdpi.complos.org The gradient starts with a higher proportion of the aqueous phase and gradually increases the proportion of the organic phase to elute the compounds based on their hydrophobicity.
Table 2: Examples of Chromatographic Conditions for Fenretinide Analysis
| Parameter | Method 1 | Method 2 |
| Chromatography System | HPLC | HPLC |
| Column | Gemini-C18 | Zorbax SB-C18 (50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 200 µL/min | 0.5 mL/min |
| Separation Mode | Gradient Elution | Gradient Elution |
| Data compiled from published research. nih.govmdpi.comnih.govnih.gov |
Pharmacokinetic and Metabolic Fate Investigations of Fenretinide in Preclinical Models
In Vitro Metabolic Biotransformation Pathways
The metabolic journey of Fenretinide (B1684555) begins with its biotransformation, primarily in the liver, through a series of enzymatic reactions. In vitro studies using human liver microsomes (HLM) have been instrumental in elucidating these pathways. nih.govnih.gov
Characterization of Cytochrome P450 (CYP) Isoforms Involved
The primary enzymes responsible for the initial oxidative metabolism of Fenretinide belong to the cytochrome P450 (CYP) superfamily. nih.govnih.gov Research has identified several key isoforms that play a significant role in its biotransformation:
CYP3A4: This is a major enzyme involved in the metabolism of Fenretinide. nih.govnih.govtdl.orgnih.gov It is responsible for the oxidation of Fenretinide to its metabolite, 4-oxo-Fenretinide. nih.govtdl.orgnih.gov Inhibition of CYP3A4 with agents like ketoconazole (B1673606) has been shown to significantly reduce the formation of this metabolite in both human and mouse liver microsomes. nih.govnih.gov
CYP2C8: This isoform also contributes to the metabolism of Fenretinide. nih.govaacrjournals.org
CYP3A5: Along with CYP3A4 and CYP2C8, CYP3A5 has been identified as one of the three main CYPs that metabolize Fenretinide. nih.govaacrjournals.org
CYP26A1: This enzyme, inducible by all-trans-retinoic acid, is associated with the metabolism of Fenretinide to 4-oxo-Fenretinide in certain tumor cell lines. aacrjournals.orgaacrjournals.org
Studies using human liver microsomes and specific CYP isoforms have shown that while CYP3A4, CYP2C8, and CYP3A5 are all capable of metabolizing Fenretinide, CYP3A4 appears to be the most significant contributor to the formation of 4-oxo-Fenretinide. nih.govaacrjournals.org
Identification of Major Phase I and Phase II Metabolites
The metabolism of Fenretinide results in the formation of several key metabolites. These can be broadly categorized into Phase I (oxidation) and Phase II (conjugation) products.
Phase I Metabolites:
4-oxo-Fenretinide: This is a major and biologically active metabolite of Fenretinide. nih.govtdl.orgaacrjournals.orgmdpi.com It is formed through the oxidation of the cyclohexene (B86901) ring of the parent compound. aacrjournals.org In some cancer cell lines, 4-oxo-Fenretinide has shown greater cytotoxic effects than Fenretinide itself. nih.govmedchemexpress.com
4-Methoxy Fenretinide (4-MPR): This is another significant metabolite, formed by the methylation of the hydroxyl group on the phenyl ring. nih.govtdl.orgaacrjournals.orgmdpi.com Unlike 4-oxo-Fenretinide, 4-MPR is generally considered to be non-cytotoxic. nih.gov
4'-hydroxy 4-HPR: This polar metabolite is produced by individual CYP enzymes, with CYP3A4 generating it as a major metabolite in in vitro incubations. nih.govaacrjournals.org
Phase II Metabolites:
Glucuronides: Fenretinide can undergo glucuronidation, a Phase II conjugation reaction. The uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) UGT1A1, UGT1A3, and UGT1A6 have been identified as being responsible for producing the 4-HPR glucuronide metabolite. nih.gov
| Metabolite | Formation Pathway | Key Enzymes | Biological Activity |
| 4-oxo-Fenretinide | Oxidation | CYP3A4, CYP26A1 | Active |
| 4-Methoxy Fenretinide (4-MPR) | Methylation | - | Inactive |
| 4'-hydroxy 4-HPR | Hydroxylation | CYP3A4, CYP2C8, CYP3A5 | - |
| Fenretinide Glucuronide | Glucuronidation | UGT1A1, UGT1A3, UGT1A6 | - |
In Vivo Pharmacokinetic Profiling in Non-Human Mammalian Species
Preclinical studies in various animal models have provided valuable insights into the in vivo pharmacokinetic behavior of Fenretinide.
Assessment of Systemic Exposure and Tissue Distribution
Following oral administration in preclinical species like rats and mice, Fenretinide is absorbed, although its bioavailability can be limited due to poor water solubility and first-pass metabolism. mdpi.commdpi.comnih.gov The compound and its metabolites distribute to various tissues, with a notable accumulation in fatty tissues such as the mammary gland. mdpi.comnih.govplos.org This preferential distribution is a key characteristic of Fenretinide's pharmacokinetic profile. mdpi.comnih.gov Pharmacokinetic studies in mice have shown that novel formulations can significantly increase plasma and tumor concentrations of Fenretinide. researchgate.netmdpi.comresearchgate.net
Deuterium (B1214612) Labeling as a Tool for Metabolite Tracking and Pathway Elucidation
The use of stable isotope-labeled compounds, such as Fenretinide-d4, is a powerful technique in metabolic research. medchemexpress.com Deuterium labeling allows for the precise tracking of the parent drug and its metabolites through complex biological systems. medchemexpress.com This technique, often referred to as Deuterium Metabolic Imaging (DMI), enables researchers to follow the metabolic fate of a drug in real-time and non-invasively. nih.govmdpi.comnih.govbiorxiv.org By replacing hydrogen atoms with deuterium at specific positions in the Fenretinide molecule, scientists can use techniques like mass spectrometry and magnetic resonance spectroscopy to distinguish the labeled compound and its metabolic products from their endogenous counterparts. nih.govmdpi.com This facilitates the elucidation of metabolic pathways and the quantification of metabolic fluxes. nih.govbiorxiv.org
Comparative Metabolic Studies Across Preclinical Species
Comparative studies have revealed both similarities and differences in Fenretinide metabolism across various preclinical species and humans. Tandem mass spectrometry has identified six common metabolites of Fenretinide in the plasma of both patients and mice, with 4-Methoxy-Fenretinide (4-MPR) and 4-oxo-Fenretinide being the most abundant in both species. tdl.org However, the relative proportions of these metabolites can differ. For instance, in mice, 4-oxo-Fenretinide is a more prevalent metabolite, while 4-MPR is the major metabolite in humans. plos.org
These inter-species differences are important considerations when extrapolating preclinical data to humans. Understanding these variations helps in selecting the most appropriate animal model for pharmacokinetic and pharmacodynamic studies. nih.govbioivt.com For example, the finding that mice share common metabolic pathways with humans for Fenretinide suggests that they can serve as a suitable in vivo model for studying its pharmacokinetics. nih.govnih.gov
| Species | Major Metabolites | Key Findings |
| Mouse | 4-oxo-Fenretinide, 4-Methoxy Fenretinide | Formation of 4-oxo-Fenretinide is mediated by CYP3A4. nih.gov 4-oxo-Fenretinide is a more prevalent metabolite compared to humans. plos.org |
| Rat | 4-Methoxy Fenretinide | Primarily metabolized to 4-MPR. nih.gov |
| Human | 4-Methoxy Fenretinide, 4-oxo-Fenretinide | 4-MPR is the most abundant metabolite. nih.gov Six common metabolites identified in plasma, shared with mice. nih.govtdl.org |
Modulation of Fenretinide Metabolism by Concomitant Agents in Preclinical Systems
The metabolic pathway of fenretinide is subject to modulation by various agents, a phenomenon that has been explored in preclinical systems to potentially enhance its systemic exposure and therapeutic efficacy. nih.govnih.gov Investigations have primarily focused on the inhibition and induction of cytochrome P450 (CYP) enzymes, which are crucial in the biotransformation of fenretinide. nih.gov
Preclinical research has demonstrated that the metabolism of fenretinide, particularly its oxidation to 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), can be significantly influenced by specific CYP enzyme inhibitors. nih.govmedchemexpress.com In vitro studies using both human and mouse liver microsomes revealed that the formation of 4-oxo-4-HPR is a key metabolic step. nih.govmedchemexpress.com The CYP3A4 inhibitor, ketoconazole, was shown to substantially decrease the formation of 4-oxo-4-HPR in these microsomal models. nih.govnih.gov While ketoconazole only partially inhibited this pathway in human liver microsomes, it, along with the CYP2C9 inhibitor fluconazole, significantly reduced the formation of the 4-oxo metabolite in mouse liver microsomes. nih.gov
These in vitro findings were substantiated by in vivo preclinical models. nih.gov The co-administration of ketoconazole with fenretinide in two different mouse strains resulted in a significant, greater than two-fold increase in the plasma concentrations of the parent fenretinide compound. nih.govnih.govmedchemexpress.com This strategy of inhibiting fenretinide metabolism with ketoconazole has been applied in other preclinical settings, such as in T-cell lymphoid malignancy xenograft models, to enhance the exposure to fenretinide. researchgate.net
Conversely, the induction of metabolic enzymes has been shown to decrease fenretinide levels. nih.gov In earlier preclinical studies, pretreating mice with the CYP enzyme inducer phenobarbital (B1680315) led to a 50% reduction in fenretinide concentrations in both plasma and tissues, which corresponded with a threefold increase in hepatic CYP enzyme levels. nih.gov Additionally, some in vitro evidence from studies with primary rat hepatocyte cultures suggests that fenretinide itself may increase the messenger RNA levels of CYP3A, indicating a potential for auto-induction. iarc.fr
The primary metabolite in rodents is N-(4-methoxyphenyl)retinamide (4-MPR), whereas in humans, both 4-MPR and 4-oxo-4-HPR are significant metabolites. nih.gov The modulation of these pathways, particularly through inhibition, presents a viable approach to altering the pharmacokinetic profile of fenretinide. nih.gov
Table 1: Effects of Concomitant Agents on Fenretinide Metabolism in Preclinical Models
| Modulating Agent | Preclinical System | Metabolic Pathway Affected | Observed Effect on Fenretinide/Metabolite | Source |
|---|---|---|---|---|
| Ketoconazole | Human Liver Microsomes | CYP3A4-mediated oxidation | Partial inhibition of 4-oxo-4-HPR formation. | nih.gov |
| Ketoconazole | Mouse Liver Microsomes | CYP3A4-mediated oxidation | Significantly reduced 4-oxo-4-HPR formation. | nih.govnih.gov |
| Fluconazole | Mouse Liver Microsomes | CYP2C9-mediated oxidation | Significantly reduced 4-oxo-4-HPR formation. | nih.gov |
| Ketoconazole | In vivo (nu/nu and NOD/SCID mice) | CYP3A4-mediated metabolism | > Twofold increase in plasma fenretinide concentrations. | nih.govmedchemexpress.com |
| Phenobarbital | In vivo (mice) | Hepatic CYP enzyme induction | Decreased plasma and tissue fenretinide concentrations by 50%. | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Fenretinide |
| Fenretinide-d4 |
| 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) |
| N-(4-methoxyphenyl)retinamide (4-MPR) |
| Ketoconazole |
| Fluconazole |
Molecular and Cellular Mechanisms of Action of Fenretinide in Preclinical Research
Receptor-Dependent and Receptor-Independent Signaling Pathways
Fenretinide's effects on cancer cells are mediated through a combination of pathways, some of which involve direct interaction with nuclear receptors, while others are independent of these receptors. mdpi.comdrugbank.com This dual activity distinguishes it from many other retinoids. mdpi.com
Interaction with Nuclear Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
Fenretinide (B1684555) can bind to and activate specific retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors that regulate cellular processes like growth, differentiation, and apoptosis. mdpi.comselleckchem.com However, its binding affinity and the subsequent downstream effects differ from those of all-trans-retinoic acid (ATRA).
Preclinical studies have shown that fenretinide selectively binds to and increases the expression of RARβ. mdpi.com This interaction can lead to the translocation of a RARβ-Nur77 dimer from the nucleus to the cytoplasm, where Nur77 binds to the anti-apoptotic protein Bcl-2, inducing a conformational change that promotes apoptosis. mdpi.comencyclopedia.pub In neuroblastoma cells, the apoptotic effects of fenretinide were blocked by antagonists of RARβ and RARγ, but not by RARα antagonists, highlighting the specificity of this interaction. mdpi.comencyclopedia.pubnih.gov While fenretinide can bind to RARs and RXRs at concentrations that induce cell death, some of its most potent cytotoxic effects are mediated through receptor-independent mechanisms. selleckchem.comresearchgate.net
Retinoid Receptor-Independent Effects on Cellular Homeostasis
A significant portion of fenretinide's anti-cancer activity occurs independently of RAR and RXR signaling. mdpi.comresearchgate.netaacrjournals.org These pathways are crucial for its ability to induce apoptosis rather than differentiation in cancer cells. mdpi.com
One key receptor-independent mechanism is the binding of fenretinide to retinol-binding protein 4 (RBP4), which inhibits the formation of the retinol-RBP4-transthyretin (TTR) complex. mdpi.com This action reduces circulating retinol (B82714) levels and increases the renal clearance of RBP4. mdpi.com High levels of RBP4 have been linked to metabolic dysregulation, and by lowering them, fenretinide can influence cellular energy metabolism. mdpi.com
Furthermore, fenretinide has been shown to directly inhibit dihydroceramide (B1258172) desaturase 1 (DES1), an enzyme involved in the de novo biosynthesis of ceramides (B1148491). mdpi.comcaymanchem.com This inhibition leads to an accumulation of dihydroceramides (DhCer) and a decrease in ceramides (Cer), altering the DhCer/Cer ratio within cell membranes. mdpi.comencyclopedia.pub This shift triggers endoplasmic reticulum (ER) stress and can block pro-survival signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways. mdpi.comencyclopedia.pub
Induction of Apoptosis and Regulation of Cell Death Pathways
A hallmark of fenretinide's action is its potent ability to induce apoptosis, or programmed cell death, in a wide variety of cancer cells. nih.govresearchgate.netspandidos-publications.comnih.gov This process is orchestrated through multiple interconnected mechanisms.
Generation of Reactive Oxygen Species (ROS)
Fenretinide treatment leads to a significant increase in intracellular reactive oxygen species (ROS). researchgate.netspandidos-publications.comnih.gov This oxidative stress is a primary trigger for apoptosis in many cancer cell lines. aacrjournals.orgspandidos-publications.com The generation of ROS by fenretinide has been localized to the mitochondria, specifically implicating complex II of the mitochondrial respiratory chain. nih.govresearchgate.net
The elevated ROS levels can activate stress-activated protein kinase pathways, such as p38 and JNK, which in turn can lead to the release of pro-apoptotic factors from the mitochondria, like cytochrome c. mdpi.comaacrjournals.org The level of ROS generation appears to be a critical determinant of the cellular outcome, with high levels promoting apoptosis and more moderate increases potentially leading to autophagy. mdpi.com The synergistic cytotoxic effect of fenretinide with other agents, such as romidepsin (B612169), has also been shown to be mediated by ROS. aacrjournals.org
| Cell Line Type | Fenretinide-Induced ROS Generation | Key Findings | Reference |
| Gastric Cancer (AGS) | Yes | ROS production was relevant for fenretinide-associated cell death. | spandidos-publications.com |
| Leukemia & Cervical Cancer | Yes | Caused a rapid increase in ROS levels, triggering the unfolded protein response. | spandidos-publications.com |
| Neuroblastoma | Yes | ROS induction was of mitochondrial origin. | nih.gov |
| T-cell Lymphoid Malignancies | Yes | Mediated the cytotoxic synergy of fenretinide and romidepsin. | aacrjournals.org |
| HL-60 | Yes | Dose-dependent increase in hydroperoxides. | aacrjournals.org |
Modulation of Ceramide/Sphingolipid Metabolism
Fenretinide significantly impacts the metabolism of ceramides and other sphingolipids, which are critical signaling molecules in the regulation of cell death. researchgate.netspandidos-publications.comnih.govplos.org As mentioned, fenretinide inhibits the enzyme dihydroceramide desaturase (DES1), leading to an accumulation of dihydroceramides. mdpi.comcaymanchem.combiorxiv.org
This alteration in the ceramide/dihydroceramide balance is a key event in fenretinide-induced apoptosis. researchgate.net The accumulation of dihydroceramides can induce ER stress and autophagy. mdpi.comresearchgate.net Furthermore, fenretinide can increase the activity of serine palmitoyl (B13399708) transferase (SPT), a key enzyme in the de novo synthesis of sphingolipids, further contributing to the accumulation of apoptotic signaling lipids. caymanchem.com The inhibition of ceramide synthase by fumonisin B1 has been shown to block fenretinide-induced apoptosis, confirming the importance of this pathway. researchgate.net
Caspase-Dependent Apoptosis Mechanisms
The apoptotic signaling initiated by fenretinide converges on the activation of caspases, a family of proteases that execute programmed cell death. plos.org The process is often caspase-dependent, involving the activation of both initiator and effector caspases. nih.govplos.org
In many cancer cell types, including neuroblastoma and glioma, fenretinide treatment leads to the activation of the intrinsic mitochondrial pathway of apoptosis. mdpi.comnih.govnih.gov This involves the release of cytochrome c from the mitochondria, which then activates caspase-9. mdpi.comnih.govplos.org Activated caspase-9, in turn, cleaves and activates effector caspases like caspase-3. spandidos-publications.complos.orgnih.gov The activation of caspase-3 is a central event, leading to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and the dismantling of the cell. plos.orgnih.govplos.org In some cellular contexts, fenretinide can also induce autophagic cell death, particularly in cells with defective caspase machinery, demonstrating its versatility in promoting cell death. tandfonline.com
| Cell Line Type | Caspases Activated by Fenretinide | Key Findings | Reference |
| Endometrial Cancer (Ishikawa) | Cleaved Caspase-9, Cleaved PARP | Dose-dependent increase in apoptosis markers. | plos.org |
| Colon Cancer | Caspase-3, -8, -9, -10 | Synergistic activation with TRAIL. | spandidos-publications.com |
| Glioma | Caspase-3 | Cleavage of PARP, indicating caspase-3 activation. | nih.govcapes.gov.br |
| Medulloblastoma | Caspase-9 | Mediated apoptosis through the mitochondrial pathway. | plos.org |
| Neuroblastoma | Caspase-dependent | Apoptosis is mediated by specific RARs and involves cytochrome c release. | nih.gov |
Modulation of Key Intracellular Signaling Cascades
Fenretinide exerts its biological effects by interacting with multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and metabolism. Its ability to perturb these cascades contributes to its observed anti-cancer and metabolic regulatory properties in preclinical models.
Fenretinide has been identified as a direct inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. researchgate.netoup.com Its molecular structure allows it to bind to the ATP-binding site of mTOR, thereby suppressing the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). researchgate.netoup.commdpi.comencyclopedia.pub This dual inhibition is a key aspect of its mechanism, as mTORC2 is known to be insensitive to rapamycin and its analogs. oup.com
The inhibition of mTORC2 by fenretinide disrupts the downstream PI3K/Akt signaling pathway, a critical cascade for cell proliferation and survival. researchgate.netmdpi.comencyclopedia.pub Specifically, fenretinide treatment leads to the de-phosphorylation of Akt at the S473 residue, a key step in its activation that is mediated by mTORC2. researchgate.net In vitro studies have confirmed that fenretinide inhibits the growth of non-small-cell lung cancer cells by attenuating this downstream signaling. mdpi.comencyclopedia.pub Furthermore, the cytotoxic efficacy of fenretinide is diminished in cancer cells where mTOR has been knocked down, underscoring the importance of this target in its mechanism of action. oup.commdpi.comencyclopedia.pub
Table 1: Fenretinide's Interaction with the mTOR Pathway
| Target | Mechanism of Interaction | Downstream Effect | Supporting Evidence |
|---|---|---|---|
| mTOR Kinase | Direct binding to the ATP-binding site. researchgate.netoup.commdpi.comencyclopedia.pubresearchgate.net | Inhibition of both mTORC1 and mTORC2 kinase activity. oup.com | In vitro kinase assays, molecular docking studies. researchgate.netoup.com |
| mTORC2 | Suppression of complex activity. researchgate.net | Inhibition of Akt phosphorylation at S473. researchgate.net | Western blot analysis in cancer cell lines. researchgate.net |
| PI3K/Akt Pathway | Indirect inhibition via mTORC2 suppression. mdpi.comencyclopedia.pub | Decreased cell proliferation and survival signals. mdpi.comencyclopedia.pubresearchgate.net | Cell growth assays, knockdown experiments. oup.commdpi.com |
Fenretinide's influence extends to other critical kinase families, including the c-Jun N-terminal kinase (JNK) and Focal Adhesion Kinase (FAK), which are integral to stress responses, cell motility, and invasion.
JNK Pathway: Fenretinide modulates the JNK signaling cascade, often in the context of inducing cellular stress. A moderate increase in reactive oxygen species (ROS) caused by fenretinide can lead to the activation of the JNK-mediated autophagy pathway. mdpi.comencyclopedia.pubresearchgate.net Mechanistically, molecular modeling studies have shown that fenretinide acts as a potent ATP-competitive inhibitor for JNK isoforms, binding with high affinity to the active kinase site and thereby disrupting its function. nih.gov This inhibition prevents the phosphorylation of JNK's downstream targets, such as c-Jun, which has been demonstrated in oral squamous cell carcinoma (OSCC) cells. nih.gov
Focal Adhesion Kinase (FAK): FAK is a key kinase that enables cell adhesion, migration, and invasion. Fenretinide has been shown to inhibit the invasion-enabling functions of FAK. nih.gov In studies involving premalignant and malignant human oral keratinocytes, fenretinide treatment perturbed FAK, contributing to its chemopreventive effects by disrupting cell-extracellular matrix interactions and suppressing the invasive phenotype. nih.govnih.gov
Regulation of Lipid Metabolism and Homeostasis
Fenretinide significantly impacts cellular lipid profiles, which is closely linked to its effects on inflammation and metabolic diseases.
A notable effect of fenretinide is its ability to correct imbalances between pro-inflammatory and anti-inflammatory fatty acids. Preclinical studies consistently show that fenretinide treatment leads to a decrease in the levels of arachidonic acid (AA), an omega-6 fatty acid that is a precursor to pro-inflammatory eicosanoids, and a concurrent increase in the levels of docosahexaenoic acid (DHA), an anti-inflammatory omega-3 fatty acid. plos.orgresearchgate.net
This modulation results in the normalization of the AA/DHA ratio. plos.orgatsjournals.orgatsjournals.org This effect has been extensively documented in models of cystic fibrosis (CF), where an inherent fatty acid imbalance (high AA, low DHA) contributes to chronic inflammation. In CF mice, fenretinide treatment successfully corrected the AA/DHA ratio in plasma, lungs, liver, and other organs. atsjournals.orgatsjournals.org The normalization of this fatty acid balance by fenretinide is directly linked to its ability to inhibit inflammatory mediators. plos.org
Table 2: Effect of Fenretinide on AA/DHA Ratio in Plasma of CF Mice
| Treatment Group | AA Concentration (µg/mL) | DHA Concentration (µg/mL) | AA/DHA Ratio |
|---|---|---|---|
| Wild-Type (WT) - Vehicle | Lower Basal Levels | Higher Basal Levels | Lower Ratio |
| CF Mice - Vehicle | High Levels | Low Levels | Significantly Higher Ratio |
| CF Mice - Fenretinide | Normalized to WT levels. atsjournals.org | Increased from baseline. atsjournals.org | Significantly Reduced. atsjournals.org |
Data derived from studies in Cftr-knockout mice, demonstrating fenretinide's ability to correct the underlying lipid imbalance. atsjournals.orgatsjournals.org
Fenretinide influences the storage and metabolism of neutral lipids, such as triacylglycerols (TAG) and cholesterol. In mouse models of diet-induced obesity, fenretinide treatment was shown to reverse hepatic steatosis by significantly inhibiting the accumulation of TAG in the liver. nih.gov It also reduces plasma concentrations of total cholesterol and triglycerides. nih.gov
A primary mechanism for its effect on lipid metabolism is the inhibition of the enzyme dihydroceramide desaturase 1 (DES1). mdpi.comnih.govresearchgate.net This enzyme is critical for the de novo synthesis of ceramides, which are lipotoxic molecules implicated in insulin (B600854) resistance. By inhibiting DES1, fenretinide causes a depletion of cellular ceramides and a corresponding accumulation of their precursors, dihydroceramides. nih.govresearchgate.net This shift in the sphingolipid profile is believed to be a key contributor to its beneficial metabolic effects.
Influence on Vitamin A and Carotenoid Biotransformation
As a synthetic derivative of retinoic acid, fenretinide directly interferes with the metabolism and transport of natural vitamin A and its carotenoid precursors.
Fenretinide competitively binds to retinol-binding protein 4 (RBP4), the primary transport protein for retinol in the blood. mdpi.comnih.gov This interaction displaces retinol, inhibiting the formation of the retinol/RBP4 complex and ultimately reducing the circulating levels of both retinol and RBP4. mdpi.comresearchgate.net
Furthermore, fenretinide directly inhibits the enzymatic conversion of provitamin A carotenoids into vitamin A. researchgate.net It targets and inhibits β-carotene oxygenase 1 (BCO1), the key enzyme responsible for cleaving β-carotene to form retinal. nih.govresearchgate.net Studies in mice fed β-carotene showed that fenretinide treatment led to a significant reduction in tissue vitamin A stores while causing a twofold increase in the accumulation of β-carotene in the plasma and various tissues. nih.govresearchgate.net This inhibitory effect on BCO1 occurs independently of its RBP4-related actions. researchgate.net Fenretinide can also influence the intestinal absorption of other dietary lipids, including non-provitamin A carotenoids like lutein (B1675518) and vitamin E. nih.govresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Fenretinide |
| Fenretinide-d4 |
| Retinol (Vitamin A) |
| Retinoic Acid |
| Mammalian Target of Rapamycin (mTOR) |
| c-Jun N-terminal kinase (JNK) |
| Focal Adhesion Kinase (FAK) |
| Arachidonic Acid (AA) |
| Docosahexaenoic Acid (DHA) |
| Triacylglycerol (TAG) |
| Dihydroceramide |
| Ceramide |
| β-carotene |
| Lutein |
| Vitamin E |
| Retinol-binding protein 4 (RBP4) |
| Akt (Protein Kinase B) |
| c-Jun |
Inhibition of β-carotene Oxygenase 1 (BCO1) Activity
Preclinical research has identified β-carotene oxygenase 1 (BCO1) as a significant molecular target of Fenretinide. researchgate.net BCO1 is the enzyme responsible for the cleavage of β-carotene to produce all-trans-retinal, a precursor for vitamin A. plos.org In vitro studies have demonstrated that Fenretinide is a potent, non-competitive inhibitor of BCO1, with a reported inhibition constant (Ki) of approximately 1.2 μM for the mouse enzyme. researchgate.net This inhibition is thought to contribute to some of the visual side effects observed with Fenretinide, such as night blindness, by disrupting the endogenous synthesis of vitamin A in the eye. researchgate.net
Further investigation into Fenretinide's metabolites has shown that they also possess inhibitory activity against BCO1. The major physiological metabolites, N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR), are both potent inhibitors of recombinant mouse BCO1. plos.org This suggests that the in vivo effects of Fenretinide on carotenoid metabolism may be mediated by both the parent compound and its metabolic derivatives. plos.org
| Compound | IC₅₀ (μM) | Inhibition Type |
|---|---|---|
| Fenretinide (4-HPR) | ~1.2 (Ki) | Non-competitive |
| 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) | 4 | Not Specified |
| N-[4-methoxyphenyl]retinamide (MPR) | 5 | Not Specified |
Impact on Retinol-Binding Protein 4 (RBP4) Dynamics
Fenretinide significantly influences the dynamics of Retinol-Binding Protein 4 (RBP4), the primary transport protein for retinol (vitamin A) in the bloodstream. researchgate.netnih.gov Fenretinide competes with retinol for the same binding site on RBP4. nih.gov This competitive binding disrupts the formation of the RBP4-retinol complex. The binding of Fenretinide to RBP4 leads to a conformational change that weakens its interaction with another protein, transthyretin (TTR). This destabilization promotes the rapid clearance of RBP4 from circulation via the kidneys, resulting in lower serum levels of both RBP4 and retinol. nih.gov
In preclinical studies using mice, the administration of Fenretinide led to a significant, dose-dependent reduction in serum RBP4 and retinol levels. nih.gov This mechanism has been a focal point of research, particularly concerning Fenretinide's effects on insulin sensitivity, as elevated RBP4 levels have been linked to insulin resistance. nih.govnih.gov
Investigation of Ligand-Protein Interactions using Deuterium (B1214612) Exchange Mass Spectrometry (DXMS)
Deuterium Exchange Mass Spectrometry (DXMS), also known as Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), is a powerful biophysical technique used to study protein conformation, dynamics, and interactions. thermofisher.comevotec.comnih.gov This method does not typically use deuterated ligands like Fenretinide-d4; instead, it measures the rate at which a protein's backbone amide hydrogens exchange with deuterium when the protein is placed in a deuterated buffer (heavy water, D₂O). nih.govnih.gov
The rate of exchange provides information about the solvent accessibility and hydrogen bonding of the protein's backbone. thermofisher.com When a ligand binds to a protein, it can alter the protein's conformation, protecting certain regions from the solvent and thus slowing down the rate of deuterium exchange in those areas. By comparing the deuterium uptake of a protein in its free state versus its ligand-bound state, researchers can map the binding interface and identify allosteric conformational changes occurring elsewhere in the protein. nih.govnih.gov
Preclinical Pharmacological Efficacy in Disease Models
Antineoplastic and Chemopreventive Efficacy in Oncology Research
Fenretinide (B1684555) (4-HPR) is a synthetic derivative of all-trans-retinoic acid that has been extensively studied for its anticancer properties. mdpi.comnih.gov It demonstrates antitumor effects through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of ceramide metabolism. mdpi.comnih.gov Unlike all-trans-retinoic acid, which primarily induces cellular differentiation, fenretinide's main mechanism of action is the induction of apoptosis. mdpi.comresearchgate.net This activity has been observed in a wide range of cancer cells, often independent of retinoic acid receptors. mdpi.comnih.gov
Fenretinide has shown significant cytotoxic and growth-inhibitory effects across a broad spectrum of human cancer cell lines in laboratory settings. mdpi.com Studies have demonstrated its ability to inhibit the growth of both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines, a notable advantage over agents like tamoxifen. drugbank.com The compound's efficacy has also been confirmed in cell lines of ovarian cancer, T-cell lymphoma, and neuroblastoma, where it has shown complete responses in early clinical trials. nih.govresearchgate.net
Research indicates that a minimum concentration of 10 µM fenretinide can produce 50–90% cell growth inhibition and apoptosis after 72 hours of exposure in various cancer cells. mdpi.com In a panel of 15 cell lines including T-cell lymphoma, neuroblastoma, and ovarian cancer, treatment with 10 µmol/L fenretinide resulted in a significant cell kill of more than three logs in nine of the lines. nih.govresearchgate.net The mechanisms underlying this cytotoxicity involve the generation of reactive oxygen species (ROS) and an increase in dihydroceramides. nih.govnih.gov In oral squamous cell carcinoma (OSCC) cells, fenretinide suppresses invasion by disrupting actin cytoskeletal components and inhibiting key signaling kinases like focal adhesion kinase (FAK) and c-Jun NH2-terminal kinase (JNK). nih.gov Furthermore, it has demonstrated activity against non-small-cell lung cancer cells by inhibiting the mTOR signaling pathway. mdpi.com
| Cancer Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer | ER-positive and ER-negative lines (e.g., MCF-7) | Induces apoptosis regardless of ER status. An IC50 of 0.53±0.8 μM was reported in MCF-7 cells. | nih.govdrugbank.com |
| Ovarian Cancer | Panel of OV cell lines | Achieved >3 logs of cell kill at 10 µmol/L in multiple lines. Enhances cisplatin (B142131) sensitivity. | nih.govresearchgate.netscitechdevelopment.com |
| Lung Cancer | Non-small-cell lung cancer (NSCLC) cells | Inhibits cell growth by attenuating mTOR downstream signaling. | mdpi.com |
| Squamous Cell Carcinoma | Oral Squamous Cell Carcinoma (OSCC) cell lines (JSCC1, JSCC2, CAL27) | Suppresses invasion, inhibits cell-extracellular matrix adhesion, and inhibits matrix metalloproteinase (MMP) activation. | nih.gov |
| Prostate Cancer | PC-3 | Induces apoptosis and inhibits proliferation. | nih.gov |
| Neuroblastoma | Panel of NB cell lines (e.g., SH-SY5Y, IMR-32) | Induces apoptosis via ROS generation and dihydroceramide (B1258172) accumulation. Synergistic with BCL-2 inhibitors. | nih.gov |
| T-Cell Lymphoma | Panel of TCL cell lines | Demonstrated significant cytotoxicity at 10 µmol/L. | nih.govresearchgate.net |
The antitumor efficacy of fenretinide observed in vitro has been corroborated by numerous in vivo studies using animal models. Fenretinide has shown a particular effectiveness in inhibiting rat mammary carcinogenesis, where it selectively accumulates in breast tissue. drugbank.com This chemopreventive potential has been a cornerstone of its investigation for breast cancer. drugbank.com
In mouse xenograft models, fenretinide has demonstrated significant tumor growth suppression for various cancers. In models of human neuroblastoma, fenretinide treatment resulted in improved survival. mdpi.comnih.gov Studies using PC-3 human prostate cancer cells implanted in mice showed that administration of a fenretinide-derived compound suppressed tumor growth. nih.gov Similarly, in an oral squamous cell carcinoma tumor induction model, local delivery of fenretinide via biodegradable implants significantly inhibited tumor size, reduced cell division, and increased apoptosis within the tumor. nih.gov The combination of fenretinide with other agents, such as the BCL-2 inhibitor venetoclax (B612062), has shown synergistic effects, significantly improving event-free survival in mice with high BCL-2-expressing neuroblastoma patient-derived xenografts (PDXs). nih.gov
| Cancer Type | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer | Rat mammary carcinogenesis model | Effectively inhibits the development of mammary tumors. | drugbank.com |
| Prostate Cancer | PC-3 implanted mice | A derived compound, p-DDAP, suppressed tumor growth when administered intravenously or intraperitoneally. | nih.gov |
| Neuroblastoma | Patient-derived xenografts (PDX) in mice | Significantly improved event-free survival, especially when combined with a BCL-2 inhibitor. | nih.gov |
| Oral Squamous Cell Carcinoma | OSCC tumor induction model in mice | Local delivery via implant significantly decreased tumor size and mitotic indices while increasing apoptosis. | nih.gov |
| Ovarian Cancer | Ovarian tumor models | May enhance the sensitivity of tumors to cisplatin. | scitechdevelopment.com |
Anti-inflammatory and Immunomodulatory Effects in Non-Oncological Models
Beyond its role in oncology, fenretinide exhibits significant anti-inflammatory and immunomodulatory properties. atsjournals.orgnih.gov These effects are largely attributed to its ability to modulate fatty acid metabolism, particularly the balance between pro-inflammatory arachidonic acid (AA) and anti-inflammatory docosahexaenoic acid (DHA), and to regulate the production of inflammatory mediators. atsjournals.orgnih.govresearchgate.net
Fenretinide has demonstrated considerable protective effects in mouse models of allergic asthma. atsjournals.orgnih.gov In these models, allergic reactions induced by allergens like ovalbumin or house dust mite (HDM) lead to airway hyperresponsiveness (AHR), inflammation, and an imbalanced AA/DHA ratio in the lungs. atsjournals.orgnih.govnih.gov
Treatment with fenretinide before allergen challenge was shown to prevent the development of AHR and airway inflammation. atsjournals.orgnih.gov This was evidenced by a complete block in the infiltration of inflammatory cells into the airways and a dramatic reduction in goblet cell proliferation, a key feature of asthma pathology. atsjournals.orgnih.gov A novel formulation of fenretinide, LAU-7b, effectively lowered AHR and protected against inflammatory cell infiltration and mucus accumulation in HDM-challenged mice. nih.gov Notably, fenretinide exerted these protective effects even though levels of Immunoglobulin E (IgE), an antibody central to allergic responses, remained high. atsjournals.orgnih.gov This suggests that fenretinide acts downstream of the initial allergic sensitization, targeting the inflammatory cascade that leads to asthma symptoms. atsjournals.orgnih.gov
A key mechanism behind fenretinide's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines and chemokines. atsjournals.orgnih.govnih.gov In macrophage cell lines stimulated with lipopolysaccharide (LPS), a bacterial endotoxin, fenretinide inhibited the release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov This effect was mediated, at least in part, through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a known regulator of inflammation. nih.govnih.gov
In animal models of allergic asthma, fenretinide treatment inhibited the allergen-induced production of the neutrophil chemoattractant CXCL1 and decreased circulating levels of CXCL10, a chemoattractant for lymphocytes and other immune cells. atsjournals.org Broader in vitro studies have shown that fenretinide can effectively inhibit the LPS-induced expression of a wide array of Th1 and Th2 cytokines and chemokines in lung epithelial cells, including Ccl5, Ccl7, Ccl11, Cxcl2, Cxcl9, and Il-6. atsjournals.org This broad-spectrum inhibition of inflammatory mediators underscores its potential for controlling inflammation-associated pathologies. atsjournals.orgresearchgate.net
| Cytokine/Chemokine | Model System | Effect of Fenretinide | Reference |
|---|---|---|---|
| IL-6 | LPS-stimulated macrophages; Allergic asthma mouse model | Inhibited/Decreased | atsjournals.orgnih.govnih.gov |
| TNF-α | LPS-stimulated macrophages | Inhibited/Decreased | nih.govnih.gov |
| MCP-1 (CCL2) | LPS-stimulated macrophages | Inhibited/Decreased | nih.govresearchgate.net |
| CXCL1 | Allergic asthma mouse model | Inhibited | atsjournals.org |
| CXCL10 | Allergic asthma mouse model | Decreased | atsjournals.org |
| IL-1β | A. actinomycetemcomitans-stimulated macrophages | Attenuated | nih.gov |
| Multiple (Ccl5, Ccl7, Ccl11, etc.) | LPS-stimulated mouse lung epithelial cells | Inhibited | atsjournals.org |
Metabolic Syndrome and Insulin (B600854) Resistance Research
Fenretinide has emerged as a promising agent in the study of metabolic syndrome and insulin resistance. nih.govnih.gov Originally developed as a cancer therapeutic, it has since been shown to possess insulin-sensitizing and antidiabetic properties in both animal models and overweight humans. nih.gov
A primary mechanism contributing to these metabolic benefits is fenretinide's ability to inhibit ceramide biosynthesis. nih.govnih.gov Ceramides (B1148491) are lipotoxic molecules that can antagonize insulin action, and their accumulation is linked to lipid-induced insulin resistance. nih.gov Fenretinide specifically inhibits the enzyme dihydroceramide desaturase 1 (Des1), which catalyzes a key step in ceramide synthesis. nih.govnih.gov This inhibition leads to a depletion of cellular ceramides and a concurrent accumulation of their precursors, dihydroceramides. nih.govnih.gov By preventing the accumulation of lipotoxic ceramides, fenretinide helps preserve insulin responsiveness. nih.gov
Prevention of Lipid-Induced Metabolic Dysregulation in Animal Modelsnih.gov
Fenretinide-d4, a synthetic retinoid, has demonstrated significant efficacy in preventing metabolic dysregulation induced by high-lipid diets in various animal models. Research highlights its ability to counteract obesity, improve insulin sensitivity, and prevent the development of non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.netbiorxiv.org The primary mechanisms contributing to these beneficial metabolic effects involve the modulation of ceramide biosynthesis and the regulation of genes involved in inflammation and fibrosis. researchgate.netnih.gov
Initial investigations into fenretinide's mechanism suggested its effects were mediated by its interaction with retinol-binding protein 4 (RBP4), as it displaces retinol (B82714) from the RBP4-TTR complex, promoting RBP4's renal clearance. researchgate.netnih.gov However, subsequent studies revealed that fenretinide's anti-obesity and anti-steatotic benefits persist even in RBP4-null mice, indicating the existence of additional, crucial therapeutic targets. nih.gov
A key discovery identified the inhibition of ceramide biosynthesis as a central mechanism of action. nih.govnih.gov Fenretinide has been shown to inhibit the enzyme dihydroceramide desaturase (Des1), which is critical for the final step in de novo ceramide synthesis. biorxiv.orgnih.govnih.gov This inhibition leads to a decrease in lipotoxic ceramides, which are known to antagonize insulin action, and a simultaneous accumulation of their less toxic precursors, dihydroceramides. nih.govnih.govresearchgate.net By preventing the accumulation of ceramides in response to lipid challenges, fenretinide preserves insulin responsiveness and negates lipid-induced insulin resistance in both cell culture and animal models. nih.govnih.govresearchgate.net
In animal models of diet-induced obesity, chronic fenretinide administration consistently prevents weight gain, reduces adiposity, and improves glucose and insulin tolerance. biorxiv.orgnih.gov Studies using C57BL/6 mice fed a high-fat diet (HFD) showed that fenretinide treatment significantly improved both glucose tolerance and insulin sensitivity. nih.gov
Furthermore, in models prone to both atherosclerosis and NAFLD, such as LDLR-/- mice on a high-fat, high-cholesterol diet, fenretinide completely prevented hepatic triglyceride accumulation, hepatocyte ballooning, and steatosis. nih.govresearchgate.netbiorxiv.org It also downregulated the expression of hepatic genes that drive NAFLD, inflammation, and fibrosis. nih.govresearchgate.net However, it is noteworthy that in this specific LDLR-/- model, fenretinide treatment was also associated with an increase in circulating triglycerides and a worsening of aortic plaque formation, suggesting context-dependent effects. nih.govresearchgate.net This adverse outcome was linked to a fourfold increase in the expression of hepatic sphingomyelinase Smpd3, which provides an alternative pathway for ceramide generation. nih.gov
The research findings from various animal models are detailed in the tables below.
Table 1: Effects of Fenretinide on Metabolic Parameters in Diet-Induced Obese Animal Models
This table summarizes the observed effects of fenretinide on key metabolic health indicators in mice fed a high-fat diet.
| Animal Model | Parameter | Observed Effect | Source |
| LDLR-/- Mice (HFD) | Body Weight | Prevented HFD-induced weight gain, plateauing at a level similar to control diet mice. | biorxiv.orgresearchgate.net |
| LDLR-/- Mice (HFD) | Adiposity (Fat Mass) | Significantly inhibited the accumulation of fat mass compared to untreated HFD mice. | biorxiv.orgresearchgate.net |
| LDLR-/- Mice (HFD) | Lean Mass | No significant alteration compared to control groups, indicating a specific effect on fat mass. | biorxiv.orgresearchgate.net |
| C57Bl/6 Mice (HFD) | Glucose Tolerance | Significantly improved, as measured by intraperitoneal glucose tolerance tests (GTT). | nih.gov |
| C57Bl/6 Mice (HFD) | Insulin Sensitivity | Significantly improved, as measured by insulin tolerance tests (ITT). | nih.govresearchgate.net |
| LDLR-/- Mice (HFD) | Hepatic Steatosis | Completely inhibited hepatic triglyceride accumulation, ballooning, and fat deposition. | nih.govresearchgate.netbiorxiv.org |
| LDLR-/- Mice (HFD) | Circulating Triglycerides | Enhanced/Increased. | nih.govresearchgate.net |
| LDLR-/- Mice (HFD) | Atherosclerosis | Worsened aortic plaque formation. | nih.govresearchgate.net |
Table 2: Effects of Fenretinide on Hepatic Gene and Lipid Profile
This table details the molecular changes observed in the liver of fenretinide-treated, diet-induced obese mice, focusing on gene expression related to NAFLD and ceramide metabolism.
| Animal Model | Target | Molecular Effect | Implication | Source |
| LDLR-/- Mice (HFD) | Hsd17b13, Cd68, Col1a1 | Decreased Expression | Reduction in markers for NAFLD, inflammation, and fibrosis. | nih.govresearchgate.net |
| LDLR-/- Mice (HFD) | Dihydroceramide Desaturase (DES1) | Inhibited Activity / Prevented HFD-induced elevation | Blocks de novo ceramide synthesis, a primary mechanism for improving insulin sensitivity. | biorxiv.orgnih.gov |
| LDLR-/- Mice (HFD) | Ceramide Synthase 6 (CerS6) | Decreased Expression | Further contributes to the reduction of ceramide synthesis. | nih.gov |
| LDLR-/- Mice (HFD) | Sphingomyelinase (Smpd3) | Increased Expression (fourfold) | Promotes an alternative pathway for ceramide generation, potentially linked to increased atherosclerosis in this model. | nih.gov |
| C57Bl/6 Mice (HFD) | Ceramide/Dihydroceramide Ratio | Selectively Lowered | Demonstrates effective inhibition of Des1 and a shift towards less lipotoxic lipid species. | nih.gov |
Preclinical Drug Drug Interaction Studies
Synergistic Antineoplastic Effects with Co-Administered Agents in In Vitro and In Vivo Cancer Models
Preclinical research has extensively documented the synergistic or additive anticancer effects of fenretinide (B1684555) when combined with various therapeutic agents across a spectrum of cancer types. This synergy often allows for enhanced cytotoxicity and apoptosis in cancer cells compared to single-agent treatments.
In models of T-cell lymphoid malignancies, the combination of fenretinide with histone deacetylase (HDAC) inhibitors like romidepsin (B612169) and vorinostat (B1683920) has demonstrated synergistic cytotoxicity. scitechdevelopment.com The mechanism underlying the synergy with romidepsin involves the generation of reactive oxygen species (ROS) by fenretinide, which leads to a greater inhibition of HDAC enzymatic activity than what is achieved with romidepsin alone. aacrjournals.org This enhanced HDAC inhibition results in increased histone acetylation and activation of stress-related pathways (p38 and JNK), ultimately mediating synergistic apoptosis. aacrjournals.org
Similarly, powerful synergistic effects have been observed in B-cell malignancies. The co-administration of fenretinide with anti-CD20 monoclonal antibodies, such as rituximab (B1143277) and tositumomab, resulted in a supra-additive increase in apoptosis in malignant human B-cell lines in vitro. scitechdevelopment.comnih.gov For example, combining a 2 µM concentration of fenretinide with rituximab increased apoptosis by 24% above the expected additive level. nih.gov
In the context of solid tumors, combining fenretinide with curcumin, another natural compound, showed a synergistic anticancer effect in non-small cell lung cancer (NSCLC) cells. nih.gov This combination led to enhanced cytotoxicity and was also shown to inhibit lung carcinoma growth in an in vivo mouse model. nih.gov In gastric cancer cell lines, representing both primary and metastatic disease, combining fenretinide with cisplatin (B142131) produced an additive effect on reducing cell viability. spandidos-publications.comnih.gov This combination could potentially allow for a significant reduction in the required dose of cisplatin. spandidos-publications.comnih.gov
Further studies have highlighted fenretinide's synergistic potential with a range of other agents. Pre-treatment of neuroblastoma cells with fenretinide synergistically increased apoptosis when followed by treatment with cisplatin, etoposide, or carboplatin. scitechdevelopment.com This effect was linked to fenretinide-induced free radicals. scitechdevelopment.com Other successful synergistic combinations in preclinical models include fenretinide with the proteasome inhibitor bortezomib (B1684674) in melanoma, with the BCL-2 inhibitor venetoclax (B612062) in neuroblastoma and acute lymphoblastic leukemia, and with the copper chelator tetrathiomolybdate (B108656) in sensitizing drug-resistant endometrial cancer cells. scitechdevelopment.com
Table 1: Synergistic Antineoplastic Effects of Fenretinide with Co-Administered Agents
| Co-Administered Agent | Cancer Model | Key Finding | Citation |
| Romidepsin / Vorinostat | T-cell Lymphoid Malignancies | Synergistically cytotoxic; mediated by ROS and enhanced HDAC inhibition. | scitechdevelopment.comaacrjournals.org |
| Rituximab / Tositumomab | B-cell Lymphoma | Supra-additive increase in apoptosis induction. | scitechdevelopment.comnih.gov |
| Curcumin | Non-Small Cell Lung Cancer (NSCLC) | Synergistic cytotoxicity in vitro and inhibition of tumor growth in vivo. | nih.gov |
| Cisplatin | Gastric Cancer | Additive effect on reducing cell viability. | spandidos-publications.comnih.gov |
| Bortezomib | Metastatic Melanoma | Synergistically decreased viability and increased apoptosis. | scitechdevelopment.com |
| Venetoclax / ABT-737 | Neuroblastoma, Acute Lymphoblastic Leukemia (ALL) | Enhanced or synergistic effects. | scitechdevelopment.com |
| Cisplatin / Etoposide / Carboplatin | Neuroblastoma | Synergistically increased apoptosis, linked to free radical generation. | scitechdevelopment.com |
Modulatory Effects on Co-Administered Drugs' Metabolism in Preclinical Systems
The metabolism of fenretinide itself can be modulated by other drugs, which has significant implications for its systemic exposure and potential efficacy. In preclinical systems, this is most clearly demonstrated by the interaction of fenretinide with inhibitors of the cytochrome P450 (CYP) enzyme system.
Studies using human liver microsomes have identified that the metabolism of fenretinide is carried out by specific CYP enzymes. nih.gov This research is crucial for understanding how co-administered drugs might alter fenretinide's metabolic pathway. The use of ketoconazole (B1673606), a known inhibitor of the CYP3A4 enzyme, has been shown to significantly increase the plasma levels of fenretinide in mice. nih.gov By inhibiting the metabolic breakdown of fenretinide, ketoconazole effectively increases the drug's bioavailability. nih.gov
In studies of T-cell lymphoid malignancies, ketoconazole was found to be necessary to achieve higher, more effective in vivo concentrations of fenretinide by inhibiting its metabolism. aacrjournals.org Further in vitro investigation confirmed that ketoconazole substantially inhibits the production of fenretinide's major metabolites. nih.gov This pharmacological modulation of fenretinide's metabolic pathway is a key strategy explored in preclinical studies to overcome the challenges of its low bioavailability and to enhance its therapeutic window. nih.gov
Table 2: Modulatory Effects on Fenretinide Metabolism
| Modulating Agent | Preclinical System | Mechanism of Action | Effect on Fenretinide | Citation |
| Ketoconazole | Mice (in vivo), Human Liver Microsomes (in vitro) | Inhibition of Cytochrome P450 enzymes, particularly CYP3A4. | Inhibition of metabolism, leading to increased plasma concentrations and bioavailability. | aacrjournals.orgnih.govnih.gov |
Pharmacodynamic Interactions with Endogenous Biomolecules (e.g., Vitamin A, Carotenoids)
Fenretinide exhibits significant pharmacodynamic interactions with the pathways of endogenous biomolecules, particularly those of vitamin A (retinol) and its precursors, the carotenoids. These interactions are distinct from those of many other retinoids and have important biological consequences.
A primary interaction is fenretinide's ability to reduce circulating levels of plasma vitamin A. nih.govresearchgate.net It achieves this by binding to retinol-binding protein 4 (RBP4), the specific transport protein for vitamin A. This interaction disrupts the formation of the complex between RBP4, retinol (B82714), and transthyretin, leading to the rapid clearance of RBP4 from circulation and a subsequent drop in plasma retinol levels. nih.gov
Furthermore, preclinical studies in mice have revealed that fenretinide directly inhibits the enzymatic activity of β-carotene oxygenase 1 (BCO1). nih.govnih.gov BCO1 is the key enzyme responsible for the conversion of dietary β-carotene into vitamin A. nih.govresearchgate.net By inhibiting this enzyme, fenretinide blocks the endogenous synthesis of vitamin A from its most common dietary precursor. nih.gov A consequence of this inhibition is a significant, two-fold increase in the accumulation of β-carotene in the plasma and various tissues of mice treated with fenretinide. nih.gov This effect on carotenoid levels appears to be independent of changes in intestinal absorption. nih.gov Fenretinide was also found to regulate the intestinal uptake of other carotenoids, like lutein (B1675518), and vitamin E, particularly during short-term vitamin A deficiency. nih.govnih.gov
Table 3: Pharmacodynamic Interactions of Fenretinide with Endogenous Biomolecules
| Endogenous Biomolecule | Interaction Mechanism | Observed Effect | Citation |
| Vitamin A (Retinol) | Binds to Retinol-Binding Protein 4 (RBP4), disrupting its complex with transthyretin. | Reduction in plasma vitamin A levels and ocular vitamin A stores. | nih.govresearchgate.netnih.gov |
| β-Carotene | Inhibition of β-carotene oxygenase 1 (BCO1) enzyme activity. | Blocks endogenous formation of Vitamin A from β-carotene; leads to increased plasma and tissue levels of β-carotene. | nih.govresearchgate.netnih.gov |
| Carotenoids (e.g., Lutein) | Activation of vitamin A signaling during short-term vitamin A deficiency. | Regulation of intestinal uptake. | nih.govnih.gov |
Future Research Trajectories and Methodological Innovations
Development of Advanced Preclinical Fenretinide (B1684555) Formulations for Enhanced Bioavailability in Research Models
A primary obstacle in the preclinical study of fenretinide has been its poor aqueous solubility and resulting low oral bioavailability, which has made it difficult to achieve therapeutic concentrations in research models. spandidos-publications.commdpi.comnih.gov This has prompted significant research into advanced formulations to improve its absorption and systemic exposure. scitechdevelopment.comnih.gov The use of Fenretinide-d4 is indispensable in these studies, as it serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, allowing for the precise quantification of the parent drug and its metabolites in biological matrices. clearsynth.comnih.govcaymanchem.com
Several innovative formulation strategies have shown promise in preclinical models:
Lipid-Based Formulations: A lipid matrix formulation known as LYM-X-SORB™ demonstrated the ability to significantly increase fenretinide plasma levels in murine xenograft models and in early-phase human trials. nih.govresearchgate.net Another approach using a nanoformulation of fenretinide complexed with an ion-pair stabilized lipid matrix, termed bionanofenretinide (BNF), also showed enhanced bioavailability. nih.govencyclopedia.pub
Cyclodextrin Complexes: Complexing fenretinide with 2-hydroxypropyl-beta-cyclodextrin (B2473086) has created a "nanofenretinide" formulation with increased bioavailability and demonstrated efficacy in preclinical models of solid tumors. quanterix.comscispace.com
Amorphous Solid Dispersions: Using hydrophilic copolymers to create an amorphous solid dispersion of fenretinide has been shown to dramatically increase its apparent aqueous solubility and provide an extended release profile, suggesting a viable method to improve bioavailability. researchgate.net
Surfactant and Oil-Based Systems: A formulation consisting of phosphatidylcholine-medium chain triglycerides and dehydrated alcohol has exhibited oral bioavailability of up to 50% in dog models. googleapis.com Formulations utilizing components like PEG 400 have also been shown to improve drug exposure in rats compared to simple suspensions. nih.gov
These advanced formulations are critical for obtaining reliable and reproducible data in preclinical efficacy and toxicology studies by ensuring consistent drug exposure. The accurate pharmacokinetic data, made possible by using Fenretinide-d4 as a quantitative standard, is essential for validating the performance of these new delivery systems. clearsynth.comnih.gov
Table 1: Examples of Advanced Fenretinide Formulations for Enhanced Bioavailability
| Formulation Type | Key Components | Observed Outcome in Preclinical Models | Reference(s) |
| Lipid Matrix | Monoglycerides, free fatty acids, lysophosphatidylcholine (B164491) (LYM-X-SORB™) | Increased plasma levels | nih.govresearchgate.net |
| Cyclodextrin Complex | 2-hydroxypropyl-beta-cyclodextrin | Increased bioavailability and therapeutic efficacy | quanterix.comscispace.com |
| Nanoformulation | Ion-pair stabilized lipid matrix (Bionanofenretinide) | Higher drug concentrations in plasma and tumors | nih.govencyclopedia.pub |
| Solid Dispersion | Hydrophilic copolymer | 1134-fold increase in apparent aqueous solubility | researchgate.net |
| Solution | Phosphatidylcholine-medium chain triglycerides, alcohol | Oral bioavailability up to 50% in dogs | googleapis.com |
Integration of Fenretinide-d4 in Quantitative Systems Pharmacology (QSP) Modeling for Preclinical Prediction
Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates drug pharmacokinetics and pharmacodynamics with biological systems data to understand and predict the interactions between a drug and the pathophysiology of a disease. mathworks.comwikipedia.orgfrontiersin.org The goal of QSP is to create predictive, mechanistic models that can simulate "what if" scenarios, identify key biological pathways, and support rational drug development decisions. mathworks.comwikipedia.org
The predictive power of any QSP model is fundamentally dependent on the quality of the data used for its development and validation. frontiersin.org This is where Fenretinide-d4 plays a crucial role. As a stable isotope-labeled internal standard, Fenretinide-d4 enables highly accurate and precise quantification of fenretinide's pharmacokinetic profile in preclinical studies. clearsynth.comscispace.com Using a deuterated standard helps correct for variability during sample processing and analysis, including matrix effects that can interfere with measurements in complex biological samples like plasma or tissue homogenates. clearsynth.commdpi.comresearchgate.net
This high-fidelity pharmacokinetic data is essential for parameterizing the QSP model, which is often described by a system of ordinary differential equations (ODEs) representing the drug's absorption, distribution, metabolism, and excretion (ADME). wikipedia.org By providing reliable data on how fenretinide concentrations change over time in different biological compartments, Fenretinide-d4 allows for the construction of more robust and accurate QSP models. frontiersin.orgufl.edu These models can then be used to better predict drug efficacy and guide the design of future preclinical experiments. wikipedia.org
Exploration of Novel Therapeutic Indications in Advanced Preclinical Models
While fenretinide has been studied extensively for its anticancer properties, its diverse biological activities suggest potential applications in other diseases. mdpi.comnih.gov The development of advanced formulations that ensure adequate bioavailability has made it feasible to explore these novel indications in relevant preclinical models. spandidos-publications.commdpi.com Fenretinide has shown promise in preclinical studies of neurological and inflammatory diseases.
For instance, research in animal models of neurological conditions has shown that fenretinide can reduce disease severity in experimental allergic encephalomyelitis (a model for multiple sclerosis) and may have a positive impact on diseases where glucose metabolic dysfunction is a risk factor. encyclopedia.pubresearchgate.net It is also being investigated for its ability to decrease oxidative stress and neuroinflammation. nih.govresearchgate.net In a mouse model of allergic asthma, fenretinide was shown to prevent inflammation, airway hyperresponsiveness, and correct proinflammatory fatty acid imbalances. atsjournals.orgresearchgate.net The drug's ability to modulate lipid metabolism and inflammatory pathways is a key area of this exploratory research. nih.govresearchgate.net
In all such preclinical investigations, the ability to accurately measure the concentration of fenretinide and its metabolites (like 4-oxo-fenretinide) in plasma and target tissues is paramount. nih.govnih.govnih.gov The use of Fenretinide-d4 as an internal standard is critical for these pharmacokinetic assessments, confirming that the drug reaches the site of action at concentrations sufficient to elicit a biological effect and helping to build a clear relationship between exposure and response in these novel disease models.
High-Throughput Screening and Omics Approaches Utilizing Deuterated Probes
The fields of drug discovery and systems biology are increasingly reliant on high-throughput screening (HTS) and "omics" technologies (e.g., chemoproteomics, metabolomics) to understand drug mechanisms and identify new therapeutic targets. eu-openscreen.eu Deuterated compounds like Fenretinide-d4 are enabling technologies in these sophisticated analytical platforms.
In HTS campaigns that use mass spectrometry as a readout, deuterated internal standards are essential for accurate and reproducible quantification. lcms.cz Fenretinide-d4 would be the standard of choice for screening large chemical libraries to identify novel molecules that modulate the same pathways as fenretinide.
In the realm of omics, Fenretinide-d4 can be utilized in several ways. Chemoproteomics, which maps drug-protein interactions on a proteome-wide scale, relies on precise quantification to determine target engagement. eu-openscreen.eu Fenretinide-d4 provides the benchmark against which changes in protein levels or modifications can be measured. Furthermore, in metabolomics studies, stable isotope-labeled compounds are used to trace metabolic pathways. acs.org By administering Fenretinide-d4 in a preclinical model, researchers can track its conversion to deuterated metabolites, providing unambiguous insight into its metabolic fate and its effect on cellular metabolic networks. atsjournals.orgresearchgate.net Advanced techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) use deuterium (B1214612) to probe the higher-order structure and dynamics of proteins, which can be used to map a drug's binding site and understand its impact on protein conformation at a high resolution. chromatographyonline.comchromatographyonline.com
Q & A
How is Fenretinide-d4 synthesized and characterized for isotopic purity in preclinical studies?
Basic:
Fenretinide-d4 synthesis involves deuterium incorporation at specific positions, typically achieved via catalytic deuteration or solvent exchange under controlled conditions. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98% purity) and structural integrity. Analytical protocols should include reverse-phase HPLC with UV detection for purity assessment and deuterated solvent systems in NMR to avoid signal overlap .
Advanced:
To ensure batch-to-batch consistency, researchers should employ quantitative NMR (qNMR) with internal standards (e.g., tetramethylsilane) and tandem MS/MS for fragmentation pattern validation. Isotope effects on pharmacokinetics (e.g., metabolic stability) must be assessed using deuterium-labeled vs. non-deuterated controls in parallel LC-MS pharmacokinetic assays .
What experimental designs are optimal for comparing Fenretinide-d4’s apoptotic efficacy to its non-deuterated analog?
Basic:
In vitro studies should include:
- Dose-response curves across physiologically relevant concentrations (e.g., 1–20 µM).
- Time-course assays for caspase-3/7 activation and Annexin V staining.
- Control groups : Untreated cells, solvent-only controls, and ATRA (all-trans retinoic acid) as a differentiation-positive control .
Advanced:
For mechanistic depth, integrate genome-wide approaches:
- ChIP-Seq with RXRα antibodies to map DNA binding sites under Fenretinide-d4 treatment.
- Transcriptome profiling via RNA-seq to identify pro-apoptotic genes (e.g., BAX, PUMA) and anti-survival pathways (e.g., RAS/RAF/ERK inhibition). Validate findings using siRNA knockdowns of target genes (e.g., RARβ, Nur77) to confirm functional relevance .
How can researchers resolve contradictions in Fenretinide-d4’s receptor-dependent vs. receptor-independent mechanisms?
Basic:
Address this by:
- Pharmacological inhibition : Co-treat cells with RXR/RAR antagonists (e.g., AGN194310) to test dependency.
- Subcellular localization assays : Track nuclear export of RARβ and Nur77 via immunofluorescence under Fenretinide-d4 exposure .
Advanced:
Leverage systems biology approaches :
- Pathway enrichment analysis of transcriptomic data to distinguish direct transcriptional effects (receptor-mediated) from ROS-induced indirect pathways.
- Metabolomic profiling to quantify lipid second messengers (e.g., ceramides) and correlate with apoptosis markers .
What methodologies are recommended for assessing isotope effects on Fenretinide-d4’s stability and bioavailability?
Basic:
- Stability studies : Incubate Fenretinide-d4 in simulated physiological buffers (pH 7.4, 37°C) and quantify degradation via LC-MS over 24–72 hours.
- Plasma protein binding : Use equilibrium dialysis to compare free fraction ratios between deuterated and non-deuterated forms .
Advanced:
- Deuterium retention mapping : Employ high-resolution orbitrap MS to track deuterium loss in vivo after oral/intravenous administration.
- Isotope ratio mass spectrometry (IRMS) for precise quantification of metabolic deuterium retention in target tissues .
How should researchers analyze conflicting data on Fenretinide-d4’s transcriptional regulation vs. ROS-mediated apoptosis?
Basic:
- ROS scavenger experiments : Pre-treat cells with N-acetylcysteine (NAC) to determine if apoptosis is ROS-dependent.
- Dual-luciferase reporters : Measure activity of RXR/RAR-responsive promoters (e.g., CYP26A1) under Fenretinide-d4 treatment .
Advanced:
- Single-cell RNA-seq : Resolve heterogeneity in transcriptional responses vs. ROS stress across cell subpopulations.
- Boolean network modeling : Integrate transcriptomic and ROS flux data to predict dominant apoptotic pathways under varying doses .
What are best practices for sharing Fenretinide-d4 research data to comply with FAIR principles?
Basic:
- Metadata standardization : Use platforms like ChEMBL or PubChem to deposit compound identifiers, synthetic protocols, and spectral data.
- Raw data repositories : Upload mass spectrometry RAW files to repositories like MetaboLights or PRIDE .
Advanced:
- FAIRness assessment tools : Apply the Data Stewardship Wizard or FAIR Evaluator to audit dataset compliance.
- Peer-reviewed data journals : Submit to Scientific Data or ACS Pharmacology & Translational Science for dataset validation and citation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
